3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and an ethyl carboxamide moiety at position 4. The ethyl group at the N-position of the carboxamide contributes to its lipophilicity and metabolic stability, distinguishing it from analogs with bulkier or aromatic substituents .
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-15-13(17)11-8(2)18-16-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
MYHFLRIECAPFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chlorobenzohydroxamoyl Chloride
The 2-chlorophenyl group is introduced via 2-chlorobenzohydroxamoyl chloride, synthesized from 2-chlorobenzaldehyde. This intermediate is prepared by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux, followed by treatment with thionyl chloride (SOCl₂) at 0–5°C.
Reaction conditions :
Oxazole Ring Formation
The hydroxamoyl chloride undergoes cyclocondensation with ethyl acetoacetate in the presence of triethylamine (TEA) to form the oxazole core.
Procedure :
-
Ethyl acetoacetate (1.2 eq) and TEA (1.5 eq) are dissolved in anhydrous tetrahydrofuran (THF).
-
2-Chlorobenzohydroxamoyl chloride (1.0 eq) is added dropwise at 0°C.
-
The mixture is stirred at 80°C for 6 hours.
Key parameters :
Ester Hydrolysis and Amidation
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using 6M HCl, followed by activation to the acyl chloride with bis(trichloromethyl) carbonate (BTC). Subsequent amidation with ethylamine yields the target compound.
Optimization highlights :
-
Acyl chloride formation : BTC in DCM, 25°C, 2 hours (Yield: 94%)
-
Amidation : Ethylamine (2.0 eq) in DCM, 0°C → 25°C, 12 hours (Yield: 88%)
Advantages :
One-Pot Synthesis Using DMT-MM Coupling
Oxazolone Intermediate Formation
A one-pot method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to form oxazol-5(4H)-ones from N-acylated amino acids.
Procedure :
-
2-Chlorophenylacetic acid (1.0 eq) is reacted with ethylamine (1.2 eq) in DMF using DMT-MM (1.1 eq) at 25°C for 12 hours.
-
The resulting oxazolone is treated with methylmalonyl chloride to introduce the methyl group.
Key data :
Advantages and Limitations
-
Pros : Reduced purification steps, mild conditions.
Electrochemical Synthesis
Anodic Oxidation Approach
Electrochemical methods enable the formation of the oxazole ring via anodic oxidation of β-keto amides.
Setup :
-
Electrodes : Graphite anode, platinum cathode
-
Electrolyte : LiClO₄ in acetonitrile
Limitations
Comparative Analysis of Methods
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
Substituent Effects on Physicochemical Properties
- N-Substituents: Ethyl (Target): Balances lipophilicity and metabolic stability. Aromatic Groups (e.g., phenyl, benzyl): Increase molecular weight and lipophilicity but may reduce aqueous solubility. For example, the N-phenyl analog (MW 312.75) is less soluble than the target compound. Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in Impurity-F enhances metabolic resistance but may alter binding affinity due to electronic effects.
Biological Activity
3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives class. Its unique chemical structure has attracted interest for potential therapeutic applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide. The molecular formula is with a molecular weight of approximately 276.74 g/mol. The structure features a chlorophenyl group, an ethyl substituent, and a methyl group attached to the oxazole ring (see Table 1 for detailed properties).
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O2 |
| Molecular Weight | 276.74 g/mol |
| Density | 1.276 g/cm³ |
| Boiling Point | 389ºC |
| Melting Point | Not available |
The biological activity of 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It may act as a modulator by binding to receptors that mediate cellular signaling pathways.
- DNA Intercalation : The compound could intercalate into DNA, disrupting replication and transcription processes.
Therapeutic Applications
Research indicates that compounds within the oxazole class exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell growth. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo .
Case Studies
- Anticancer Efficacy : A study reported that related oxazole compounds exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer), with IC50 values ranging from 0.08 to 12.07 mM . The mechanism involved arresting the cell cycle at the G2/M phase.
- Inflammation Model : In another investigation, a derivative showed up to 97.7% inhibition of TNF-a release in LPS-stimulated whole blood assays at concentrations of 10 mM, suggesting strong anti-inflammatory properties .
- Enzyme Targeting : Research has identified certain oxazole derivatives as effective inhibitors of cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory responses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step route starting with oxazole ring formation. A common approach includes:
- Step 1 : Condensation of 2-chlorophenylacetic acid derivatives with ethyl carbamate under acidic conditions to form the oxazole core.
- Step 2 : Introduction of the N-ethyl carboxamide group via coupling reactions (e.g., using EDCI/HOBt as coupling agents).
- Step 3 : Methylation at the 5-position using methyl iodide under basic conditions.
Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yield (>75%) and purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles (e.g., C-Cl bond ~1.73 Å, oxazole ring planarity) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 1.2–1.4 ppm (triplet, -CH2CH3), δ 2.5 ppm (singlet, -CH3), δ 7.3–7.6 ppm (multiplet, 2-chlorophenyl).
- ¹³C NMR : δ 165 ppm (carboxamide C=O), δ 160 ppm (oxazole C-O).
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 307.1 (calculated for C₁₄H₁₄ClN₂O₂) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. IC₅₀ values <10 µM indicate potential therapeutic relevance.
- Enzyme inhibition : Screen against kinases or metabolic enzymes (e.g., acid ceramidase) using fluorescence-based assays.
- Microbial susceptibility : Use agar dilution methods for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤25 µg/mL considered active .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- SAR analysis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare IC₅₀ shifts in cancer cell lines.
- Example: Replacing Cl with -CF₃ increased potency against SH-SY5Y neuroblastoma (IC₅₀: 0.025 µM vs. 1.2 µM for parent compound) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., TGR5 receptor). Focus on hydrogen bonding (carboxamide NH to Asp148) and hydrophobic contacts (chlorophenyl with Leu231) .
Q. How can crystallographic data resolve discrepancies in reported bioactivity?
- Methodological Answer :
- High-resolution X-ray structures (≤1.0 Å) clarify conformational flexibility. For example, oxazole ring puckering (dihedral angle >10°) may reduce binding affinity.
- Twinned data refinement : Use SHELXL to model merohedral twinning (common in oxazole derivatives) and correct for intensity overlaps .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., -OH) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility.
- Metabolic stability : Incubate with liver microsomes (human/rat). CYP450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots for deuteration or fluorination.
- In vivo PK studies : Administer IV/PO doses (5 mg/kg) in rodents. Target parameters: t₁/₂ >4h, AUC₀–24 >2000 ng·h/mL .
Q. How can conflicting data on enzyme inhibition mechanisms be reconciled?
- Methodological Answer :
- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n) and ΔH to validate allosteric vs. orthosteric effects.
- CRISPR/Cas9 knockouts : Eliminate putative targets (e.g., AKT1) in cell lines to confirm on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
